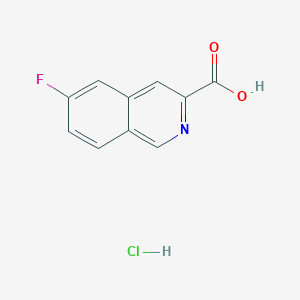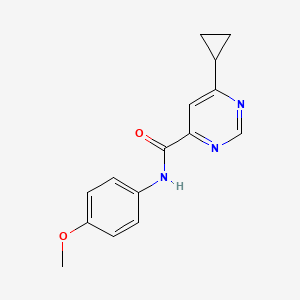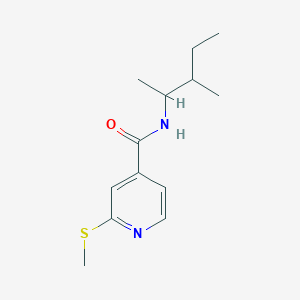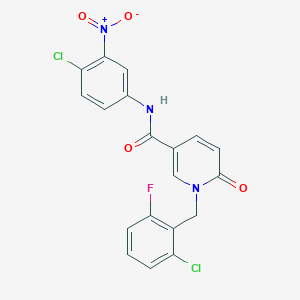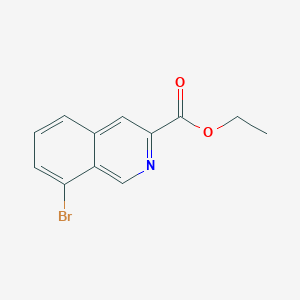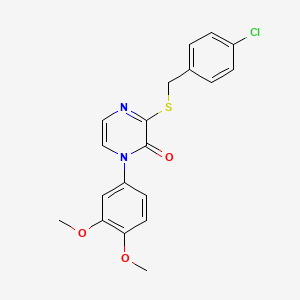
3-((4-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-((4-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one" is a chemical entity that appears to be structurally related to a class of compounds that exhibit interesting intermolecular interactions and crystal packing patterns. Although the specific compound is not directly described in the provided papers, the papers do discuss related compounds with similar structural motifs, such as a chlorophenyl ring and potential for hydrogen bonding and π-π stacking interactions, which are common in the study of crystallography and molecular interactions .
Synthesis Analysis
While the synthesis of the exact compound is not detailed in the provided papers, the synthesis of related compounds typically involves the formation of Schiff bases, which are products of a condensation reaction between an amine and a carbonyl compound. The paper on the crystal structure and Hirshfeld surface analysis of a Schiff base derivative suggests that similar synthetic routes could be employed for the compound , potentially involving a thio-semicarbazide and a flavanone as starting materials .
Molecular Structure Analysis
The molecular structure of related compounds shows that the chlorophenyl ring can be inclined at significant angles to other ring systems in the molecule, such as a benzene or pyran ring, indicating that the compound may also exhibit such dihedral angles between its ring systems. The pyran ring in the related compound adopts an envelope conformation, which could be a feature to consider in the analysis of the target compound's molecular structure .
Chemical Reactions Analysis
The chemical reactions of the compound would likely involve the functional groups present in its structure. The thioether (sulfide) linkage in the compound could be susceptible to oxidation, and the pyrazinone moiety could engage in nucleophilic addition reactions. The presence of a chlorobenzyl group might also allow for substitution reactions under appropriate conditions. The related compounds discussed in the papers exhibit hydrogen bonding, which could also be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the related compounds discussed in the papers. The presence of hydrogen bonds and π-π stacking interactions in the crystal structures of these compounds suggests that the compound may also exhibit similar intermolecular forces, which would influence its melting point, solubility, and crystal packing. The chlorophenyl and dimethoxyphenyl groups could impact the compound's polarity and, consequently, its solubility in various solvents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- Synthesis Techniques: Researchers have developed new synthesis methods for related compounds, focusing on their photophysical, electrochemical properties, and crystal structures. For example, R. Golla et al. (2020) synthesized 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines using a one-pot method, which could be relevant for the synthesis of similar compounds (Golla et al., 2020).
- Crystal Structure Analysis: The crystal structure and Hirshfeld surface analysis have been performed on related compounds, providing insights into their molecular interactions and conformation (Zatsu et al., 2019).
Biological Activities
- Antimicrobial Activity: Some derivatives have shown promise in antimicrobial studies. T. El‐Emary and Shawkat A. Abdel-Mohsen (2006) investigated the antimicrobial activity of new 1,3-Diphenylpyrazoles bearing various moieties, which might provide a context for the biological activities of related compounds (El‐Emary & Abdel-Mohsen, 2006).
- Photophysical Properties: Compounds with a similar structure have been studied for their photophysical properties, which could be relevant for optical or electronic applications (Zhao et al., 2004).
Potential Applications
- Chemosensor Development: Some pyrazoline derivatives have been explored as fluorescent chemosensors for metal ion detection, suggesting potential applications in analytical chemistry (Khan, 2020).
- Electrochemical Studies: Research into the electrochemical properties of related compounds could guide the development of materials for electronic or photovoltaic applications (Faidallah et al., 2016).
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-1-(3,4-dimethoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-24-16-8-7-15(11-17(16)25-2)22-10-9-21-18(19(22)23)26-12-13-3-5-14(20)6-4-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPJVVDVVVCMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2518837.png)
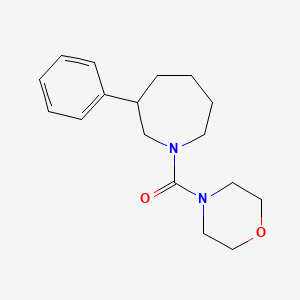
![4-Methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2518843.png)
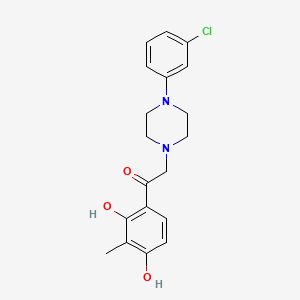
![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2518845.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-chloro-5-methoxy-4-(2-methylpropoxy)benzoate](/img/structure/B2518846.png)

